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Compound of Interest

Compound Name:
Tris[N,N-

bis(trimethylsilyl)amide]yttrium

Cat. No.: B7802121 Get Quote

Application Note: Atomic Layer Deposition of Yttrium Oxide (

) using Tris[N,N-bis(trimethylsilyl)amide]yttrium

Part 1: Introduction & Precursor Chemistry
1.1 Executive Summary Yttrium Oxide (

) is a critical material in semiconductor manufacturing, serving as a high-k dielectric, a lattice-
matched buffer layer for GaN/Si integration, and a plasma-resistant coating for etch chambers.
While cyclopentadienyl (Cp) precursors are common, Tris[N,N-
bis(trimethylsilyl)amide]yttrium (henceforth

) offers a distinct chemical pathway. Unlike Cp-based precursors,

eliminates the risk of direct carbon-to-metal bonds, potentially reducing carbonaceous defects
in the film, provided the bulky silylamide ligands are effectively purged.

1.2 Precursor Physicochemistry

Chemical Formula:

Molar Mass: 570.06 g/mol

State: Solid (White crystalline powder)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b7802121?utm_src=pdf-interest
https://www.benchchem.com/product/b7802121?utm_src=pdf-body
https://www.benchchem.com/product/b7802121?utm_src=pdf-body
https://www.benchchem.com/product/b7802121?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7802121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Melting Point: ~180–183 °C

Vapor Pressure: Low volatility compared to Cp-analogs; requires sublimation.

Reactivity: Extremely hydrolytically unstable (reacts violently with moisture).

1.3 Mechanistic Causality The ALD process relies on a ligand-exchange mechanism. The bulky

hexamethyldisilazide (HMDS) ligands provide excellent thermal stability (preventing CVD-like

decomposition up to ~300°C) but induce significant steric hindrance.

Adsorption: The bulky

molecule adsorbs, but the large ligands prevent full surface saturation, leading to a lower
Growth Per Cycle (GPC) compared to smaller precursors.

Ligand Removal: The HMDS ligand is protonated by the oxidant (

), releasing volatile hexamethyldisilazane (

).

Risk Factor: The byproduct (

) has a high molecular weight and can re-adsorb if purge times are insufficient, leading to
silicon contamination (silicate formation).

Part 2: Process Parameters & Protocol
Standard Operating Conditions (Table)
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Parameter Value / Range Notes

Precursor Source Temp 140°C – 160°C
Solid sublimation. Bubbler

heating jacket required.

Delivery Line Temp 170°C

Must be >10°C above source

to prevent

condensation/clogging.

Reactor/Substrate Temp 200°C – 300°C

Ideal window. <200°C leads to

incomplete reactions; >350°C

risks decomposition.

Carrier Gas Flow 100 – 300 sccm or Ar (99.9999% purity).

Oxidant Deionized Kept at 20°C (vapor draw).

Growth Per Cycle (GPC) 0.6 – 0.9 Å/cycle
Lower than Cp-precursors

(~1.4 Å) due to steric bulk.

Refractive Index 1.85 – 1.92

Indicative of dense,

stoichiometric

.

Step-by-Step Deposition Protocol
Step 1: Precursor Loading (Glovebox Mandatory)

Action: Load

into a stainless steel cylinder in an Ar-filled glovebox (

ppm).

Reasoning: The precursor hydrolyzes instantly in air, forming non-volatile hydroxides that will

crust over the source material and stop evaporation.

Step 2: Reactor Conditioning
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Action: Heat reactor walls to 250°C and purge with

for 30 minutes.

Action: Verify Source Temperature is stable at 150°C for at least 60 minutes prior to process

start to ensure thermal equilibrium of the solid powder.

Step 3: The ALD Cycle (Recipe) Run the following loop for

cycles (Target Thickness =

Å):

Pulse Y-Precursor: 2.0 – 4.0 seconds.

Note: Longer pulse required due to low vapor pressure.

Purge 1: 10.0 – 15.0 seconds.

Critical: The heavy precursor molecule travels slowly. Insufficient purge causes CVD-like

growth (haze).

Pulse Oxidant (

): 0.1 – 0.2 seconds.

Note: Water is highly reactive; short pulses prevent overdosing.

Purge 2: 15.0 – 20.0 seconds.

Critical: You must remove the heavy

byproduct. If this remains, the next Y-pulse will react with it, incorporating Silicon into the
film.

Part 3: Visualization & Logic
Reaction Mechanism & Workflow
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The following diagram illustrates the ligand exchange pathway and the critical purge steps

required to prevent silicate formation.
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Caption: Cycle logic for Y(HMDS)3. Note the emphasis on Purge 1 to remove the high-mass

amine byproduct.
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Caption: Thermal regimes for Y(HMDS)3. The window is defined by the thermal stability of the

silylamide ligand.

Part 4: Validation & Troubleshooting
4.1 Characterization Checklist

Ellipsometry: Check Refractive Index (RI).

Pass: RI > 1.80.[1][2][3]
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Fail: RI < 1.70 (Indicates porous film or high Si/C incorporation).

XPS (X-ray Photoelectron Spectroscopy):

Scan for Si 2p peak (~102 eV).

Presence of Si: Indicates insufficient purge times (Byproduct re-adsorption) or source

decomposition.

GIXRD (Grazing Incidence X-ray Diffraction):

As-deposited films at 250°C are often polycrystalline (cubic phase).

4.2 Troubleshooting Guide

Problem: No Growth.

Cause: Precursor has hydrolyzed in the bottle (white crust).

Fix: Replace source; ensure strict glovebox handling.

Cause: Source temp too low (vapor pressure insufficient). Increase to 160°C.

Problem: High Growth Rate (>1.5 Å) + Haze.

Cause: CVD component.

Fix: Reactor temp is too high (>350°C) or Purge 1 is too short.

Problem: Silicon Contamination in Film.

Cause: Incomplete removal of

.

Fix: Double the Purge 1 time; increase carrier gas flow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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